
dGTP-d14 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
dGTP-d14 (dilithium): 2’-Deoxyguanosine-5’-triphosphate-d14 dilithium , is a deuterium-labeled guanosine nucleotide. This compound is primarily used in the synthesis of deoxyribonucleic acid (DNA) and is highly sensitive to oxidative damage. The deuterium labeling makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dGTP-d14 (dilithium) involves the incorporation of deuterium atoms into the guanosine nucleotide. The process typically starts with the synthesis of 2’-deoxyguanosine, followed by the phosphorylation of the 5’-hydroxyl group to form 2’-deoxyguanosine-5’-triphosphate.
Industrial Production Methods: Industrial production of dGTP-d14 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity. The compound is typically produced in controlled environments to prevent contamination and ensure consistency .
化学反应分析
Types of Reactions: dGTP-d14 (dilithium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in DNA synthesis and other biochemical processes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dGTP-d14 (dilithium) can lead to the formation of 8-oxo-dGTP, a common oxidative damage product .
科学研究应用
dGTP-d14 (dilithium) has a wide range of scientific research applications:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Plays a crucial role in DNA synthesis and repair studies. It is used to investigate the effects of oxidative damage on DNA.
Medicine: Employed in the development of diagnostic tools and therapeutic agents. It is particularly useful in cancer research for studying the effects of oxidative stress on DNA.
Industry: Used in the production of high-fidelity DNA polymerases and other biotechnological applications.
作用机制
The mechanism of action of dGTP-d14 (dilithium) involves its incorporation into DNA during synthesis. The deuterium atoms in the compound provide stability and resistance to oxidative damage, making it a valuable tool for studying DNA synthesis and repair mechanisms. The compound targets DNA polymerases and other enzymes involved in DNA replication and repair .
相似化合物的比较
dGTP (2’-Deoxyguanosine-5’-triphosphate): The non-deuterated form of dGTP-d14 (dilithium).
8-oxo-dGTP: An oxidized form of dGTP that is commonly used to study oxidative damage in DNA.
dATP (2’-Deoxyadenosine-5’-triphosphate): Another deoxyribonucleotide used in DNA synthesis.
Uniqueness: dGTP-d14 (dilithium) is unique due to its deuterium labeling, which provides enhanced stability and resistance to oxidative damage. This makes it particularly valuable for studying the effects of oxidative stress on DNA and for use in high-fidelity DNA synthesis applications .
属性
分子式 |
C10H14Li2N5O13P3 |
|---|---|
分子量 |
533.2 g/mol |
IUPAC 名称 |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,16D;;/hD5 |
InChI 键 |
JMSIWULFUCIEMD-LBCNLDTASA-L |
手性 SMILES |
[2H]C1=NC2=C(N1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+] |
规范 SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12363581.png)

![tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B12363589.png)
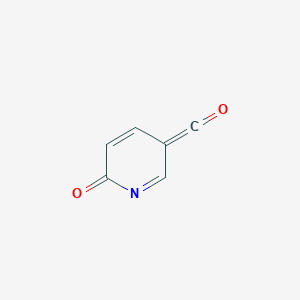
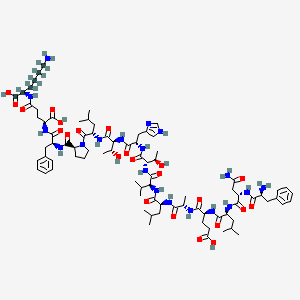
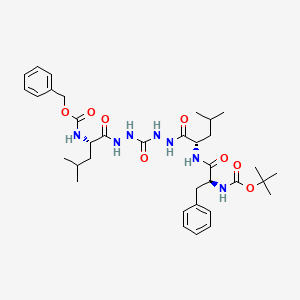

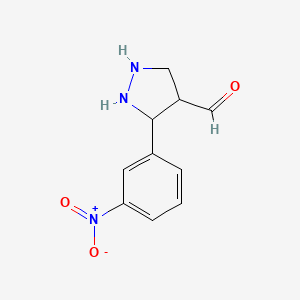

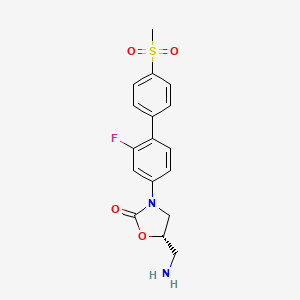

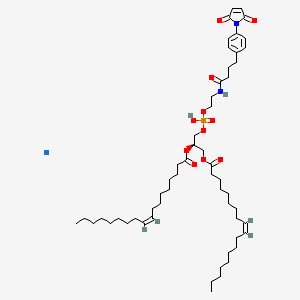
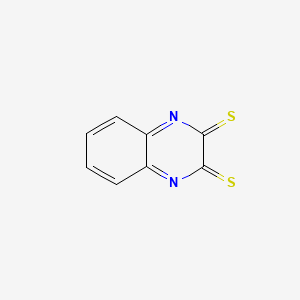
![Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate](/img/structure/B12363664.png)
